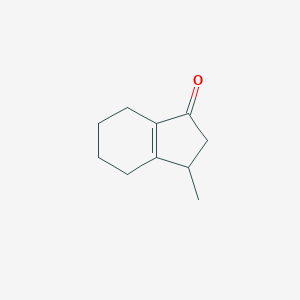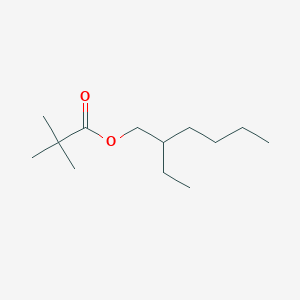![molecular formula C8H6O6S B100664 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5,7-二甲酸 CAS No. 18361-03-0](/img/structure/B100664.png)
2,3-二氢噻吩并[3,4-b][1,4]二噁英-5,7-二甲酸
描述
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes with a dioxine ring. The compound is of interest due to its potential applications in organic synthesis and material science. The structure of the compound includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, fused with a 1,4-dioxine ring. This fusion imparts unique electronic and physical properties to the molecule, making it a valuable intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives has been explored in the literature. For instance, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane leads to the formation of a 2,3-dihydrothieno[3,4-b][1,4]dioxine derivative, as well as a 3-oxo-2,3-dihydrothiophene compound . This reaction showcases the reactivity of the dihydroxythiophene precursor and its ability to undergo cyclization reactions to form the dioxine ring system.
Molecular Structure Analysis
The molecular structure of compounds related to 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has been characterized using spectroscopic methods . These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of any double bonds present. X-ray diffraction analysis has been used to unequivocally establish the configuration around the double bond of major stereoisomers in similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the 2,3-dihydrothieno[3,4-b][1,4]dioxine system can be inferred from related studies. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives involves tandem oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition . This indicates that the dioxine ring can participate in various chemical reactions, including carbonylation and addition reactions, which can be useful for further functionalization of the molecule.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid are not detailed in the provided papers, the properties of similar compounds can be discussed. The presence of the dioxine and thiophene rings in the molecule suggests that it would exhibit aromatic character and potentially have a planar structure, which could affect its reactivity and physical properties such as solubility and melting point. The electronic properties of the molecule would also be influenced by the sulfur atom in the thiophene ring, which could impact its optical and electrical properties.
科学研究应用
晶态固态性质
2,3-二氢噻吩并[3,4-b][1,4]二噁英-2-甲酸 (EDOTacid) 对于将亲水性引入由 EDOT 衍生物合成的共聚物非常有价值。它的固态堆积和物理性质未知,限制了应用。研究表明它形成具有特定分子排列的正交晶体,为各种应用开辟了可能性(Subramanian 等人,2019)。
化学反应和衍生物
二乙基 3,4-二羟基噻吩-2,5-二甲酸酯与 1,2-二溴乙烷的反应产生包括 2,3-二氢噻吩并[3,4-b][1,4]-二噁英衍生物在内的混合物,展示了其化学通才性以及创造新化合物的潜力(Holzer 等人,1994)。
有机电子合成
3,4-羟甲基-乙撑二氧噻吩的合成涉及 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5,7-二甲酸。该过程对于开发有机电子材料至关重要,展示了该化合物在该领域的意义(Yong-jia,2010)。
电致变色材料
使用 3,4-烷基二氧噻吩衍生物单体(包括二氢噻吩并[3,4-b][1,4]二噁英变体)合成的烷基取代和未取代的聚(3,4-烷基二氧噻吩)表现出适合高对比度电致变色材料的光电特性(Kumar 等人,1998)。
超级电容器电极材料
含有烷基侧链基团和 2,3-二氢噻吩并[3,4-b][1,4]二噁英单元的新型 3,4-乙撑二氧噻吩双取代联噻吩作为超级电容器电极材料显示出有希望的特性,展示出良好的循环能力和有利的电容性能(Mo 等人,2015)。
太阳能电池应用
该化合物被用于合成染料敏化太阳能电池的新型有机染料,显示出显着的光收集能力。该应用突出了其在可再生能源技术中的潜力(Jiang 等人,2009)。
有机半导体
源自 2,3-二氢噻吩并[3,4-b][1,4]二噁英-5,7-二甲酸的质子化 3,4-乙撑二氧噻吩部分用于制造具有有希望的电导率和近红外吸收的有机半导体,可用于各种电子应用(Yin 等人,2022)。
属性
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6S/c9-7(10)5-3-4(14-2-1-13-3)6(15-5)8(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIYUAISDYJVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036117 | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid | |
CAS RN |
18361-03-0 | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-thieno[3,4-b][1,4]dioxin-5,7-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details



















Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


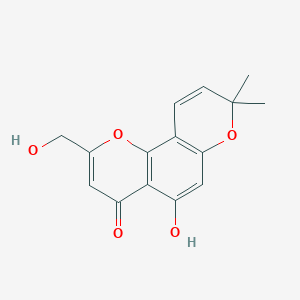


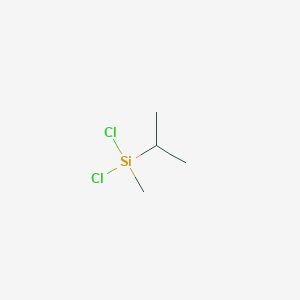
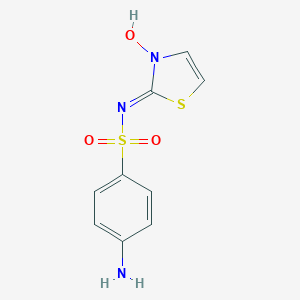




![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
